5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including difluoromethoxy, ethoxy, and triazolylhydrosulfide
Preparation Methods
The synthesis of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common synthetic route starts with 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with ethyl bromide to form the ethoxy derivative. This intermediate is then subjected to oxidation to introduce the triazole ring, followed by N-acylation to incorporate the hydrosulfide group . Industrial production methods often optimize these steps to improve yield and purity, using reagents such as sodium hydroxide for economic advantages .
Chemical Reactions Analysis
5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Major Products: These reactions typically yield products such as sulfoxides, sulfones, and substituted triazoles, which can be further utilized in various applications.
Scientific Research Applications
5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, while the triazole ring facilitates its interaction with active sites. This results in the inhibition or modulation of the target’s activity, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be compared with similar compounds such as:
4-(Difluoromethoxy)phenyl isothiocyanate: This compound shares the difluoromethoxy group but differs in its isothiocyanate functionality.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: This compound also contains a difluoromethoxy group and a sulfur-containing moiety, but it has a benzimidazole ring instead of a triazole.
Difluoromethoxylated Ketones: These compounds serve as versatile building blocks for synthesizing nitrogen-containing heterocycles, similar to the triazole ring in the target compound.
The uniqueness of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15F2N3O2S |
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Molecular Weight |
315.34 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H15F2N3O2S/c1-3-18-11(16-17-13(18)21)8-5-6-9(20-12(14)15)10(7-8)19-4-2/h5-7,12H,3-4H2,1-2H3,(H,17,21) |
InChI Key |
OQBFKZCMLVFVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC(F)F)OCC |
Origin of Product |
United States |
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